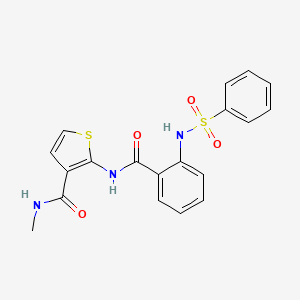

2-(2-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[[2-(benzenesulfonamido)benzoyl]amino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S2/c1-20-17(23)15-11-12-27-19(15)21-18(24)14-9-5-6-10-16(14)22-28(25,26)13-7-3-2-4-8-13/h2-12,22H,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESCNJNREYPWMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzenesulfonamide with a benzoyl chloride derivative to form the benzenesulfonamidobenzamido intermediate. This intermediate is then reacted with N-methylthiophene-3-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene-3-sulfoxide or thiophene-3-sulfone, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

The compound 2-(2-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its applications, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, research has shown that sulfonamide derivatives can effectively inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Target Enzyme | Reference |

|---|---|---|---|

| This compound | TBD | Carbonic Anhydrase II | |

| Sulfonamide Derivative A | 5.2 | Carbonic Anhydrase IX | |

| Sulfonamide Derivative B | 3.8 | Thymidylate Synthase |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that sulfonamides possess broad-spectrum activity against various bacterial strains, making them valuable in treating infections.

Table 2: Antimicrobial Efficacy of Sulfonamides

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 16 µg/mL | |

| Staphylococcus aureus | 8 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

Enzyme Inhibition Studies

Research has focused on the ability of this compound to inhibit specific enzymes that are critical in various biochemical pathways. For example, the inhibition of dihydrofolate reductase (DHFR) has been linked to the mechanism of action of several sulfonamides.

Case Study: Dihydrofolate Reductase Inhibition

A study demonstrated that derivatives of the compound effectively inhibited DHFR, leading to reduced folate synthesis in pathogenic organisms, thus showcasing its potential as a therapeutic agent against bacterial infections.

Mechanism of Action

The mechanism of action of 2-(2-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be analyzed based on core scaffolds, functional groups, and reported biological activities. Below is a comparative analysis with two classes of compounds referenced in the evidence:

Pyrimidine-Based Analogs (NCL195)

- Structure : NCL195 (4,6-bis-(2-((E)-4-methylbenzylidene)hydrazinyl)pyrimidin-2-amine) features a pyrimidine core with dual hydrazinyl-methylbenzylidene substituents .

- Functional Groups : Hydrazine and aromatic methylbenzylidene groups dominate, contrasting with the sulfonamide and thiophene motifs in the target compound.

- Biological Relevance : Pyrimidine derivatives like NCL195 are often explored as kinase inhibitors or antimicrobial agents due to their planar aromatic systems. The absence of sulfonamide groups in NCL195 may reduce its interaction with sulfonamide-targeted enzymes (e.g., carbonic anhydrases).

Thiazolidinone-Based Analogs (NAT-1 and NAT-2)

- Structures :

- Functional Groups: Both NAT-1 and NAT-2 incorporate a thiazolidinone ring and nicotinamide moiety, differing from the thiophene and benzenesulfonamide groups in the target compound.

- Biological Relevance: Thiazolidinones are known for anti-inflammatory and antidiabetic activities.

Structural and Functional Group Analysis

Table 1: Key Structural Differences

Key Observations :

- Sulfonamide vs.

Hypothetical Pharmacokinetic and Toxicity Profiles

While experimental data are unavailable, inferences can be drawn from structural analogs:

- Solubility : The sulfonamide group may improve aqueous solubility compared to NAT-2’s hydrophobic tert-butyl substituents.

- Metabolic Stability : The methyl group on the thiophene ring could reduce oxidative metabolism relative to NAT-1’s methoxy-phenyl group.

- Toxicity: Sulfonamide-containing compounds carry risks of hypersensitivity reactions, which are less common in pyrimidine or thiazolidinone derivatives.

Biological Activity

2-(2-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxamide group and a sulfonamide moiety, which are known to influence its biological properties. The chemical structure can be represented as follows:

- Molecular Formula : C16H16N2O3S

- Molecular Weight : 320.37 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues.

- Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. This is likely due to its ability to interfere with bacterial folate synthesis.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

Biological Activity Data

A summary of key findings related to the biological activity of the compound is presented in the following table:

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

-

Case Study on Antibacterial Activity :

- A study evaluated the antibacterial efficacy of the compound against various strains of bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties.

-

Case Study on Anti-inflammatory Effects :

- In an animal model of arthritis, administration of the compound resulted in a significant reduction in swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.

-

Case Study on Cytotoxicity :

- A study investigated the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated IC50 values ranging from 10 to 20 µM, suggesting potential as an anticancer agent.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-(2-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide?

The synthesis of structurally analogous compounds typically involves multi-step reactions, including:

- Acylation : Reacting amino-thiophene intermediates with activated acylating agents (e.g., sulfonyl chlorides or anhydrides) under anhydrous conditions. For example, succinic anhydride was used in CHCl under reflux with nitrogen protection to form amide bonds .

- Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) is effective for isolating products, yielding 47–67% purity .

- Characterization : Confirmation via H/C NMR (chemical shifts for NH, C=O, and aromatic protons), IR (C=O, NH stretches), and HRMS for molecular weight validation .

Advanced: How can reaction conditions be optimized to improve coupling efficiency during acylation steps?

Key parameters include:

- Solvent Choice : Anhydrous CHCl minimizes side reactions, while DMF may enhance solubility for bulky intermediates.

- Catalysis : Triethylamine or DMAP can accelerate acylation by activating carbonyl groups .

- Temperature Control : Reflux conditions (e.g., 40–50°C) balance reactivity and stability, avoiding decomposition observed in prolonged high-temperature reactions .

- Stoichiometry : A 1.2:1 molar ratio of acylating agent to substrate improves conversion, as seen in succinic anhydride couplings .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

- H NMR : Look for characteristic peaks:

- IR Spectroscopy : Confirm C=O (1680–1720 cm), NH (3200–3400 cm), and sulfonamide S=O (1150–1250 cm) .

- HRMS : Validate molecular formula (e.g., [M+H] with <5 ppm error) .

Advanced: How can researchers resolve contradictions in biological activity data across similar benzothiophene derivatives?

- Dose-Response Analysis : Test compounds at multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Target-Specific Assays : Use enzyme inhibition assays (e.g., bacterial gyrase for antibacterials) to isolate mechanisms, avoiding broad cytotoxicity screens .

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., tert-butyl vs. phenyl groups) to pinpoint functional group contributions .

Basic: What strategies address solubility challenges during in vitro assays?

- Co-Solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffers.

- Surfactants : Add Tween-20 (0.01–0.1%) to stabilize hydrophobic compounds.

- Salt Forms : Convert to hydrochloride or sodium salts via acid/base titration to enhance aqueous solubility .

Advanced: How can computational modeling guide the design of derivatives with improved target affinity?

- Docking Studies : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., bacterial enzymes).

- Pharmacophore Mapping : Identify essential motifs (e.g., sulfonamide H-bond donors) using Schrödinger’s Phase.

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .

Basic: What are the stability considerations for long-term storage of this compound?

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group.

- Purity Monitoring : Reanalyze via HPLC annually; degradation products >5% warrant repurification .

Advanced: How to evaluate environmental fate and degradation pathways for ecological risk assessment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.